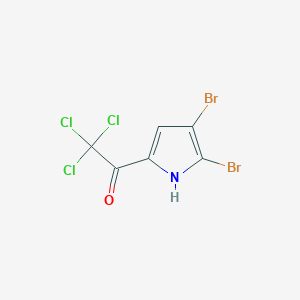

2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl3NO/c7-2-1-3(12-5(2)8)4(13)6(9,10)11/h1,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHLPKSZCXJTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376906 | |

| Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50371-52-3 | |

| Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50371-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone introduction

An In-depth Technical Guide to 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: Synthesis, Properties, and Bioactivity

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyrrole derivative of significant interest to medicinal chemists and drug discovery professionals. The pyrrole scaffold is a privileged structure in numerous marketed drugs and natural products, exhibiting a wide array of biological activities.[1][2][3][4] Halogenation, particularly bromination, is a common strategy in nature, especially in marine organisms, to enhance the potency and selectivity of bioactive molecules.[5][6] This document delves into the rational synthesis, physicochemical characterization, and potential biological applications of this specific compound, contextualizing its importance within the broader field of pyrrole-based therapeutics. We provide detailed, field-proven protocols and mechanistic insights to empower researchers in their exploration of this and related molecular entities.

Introduction: The Significance of Halogenated Pyrroles in Drug Discovery

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[3][7] Its presence in blockbuster drugs like Atorvastatin and Sunitinib underscores its versatility and importance as a pharmacophore.[2] The pyrrole nucleus offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that allows for potent and specific interactions with biological targets.[1][2]

Nature, particularly the marine environment, is a prolific source of complex and potent bioactive compounds.[6][8] Marine sponges, in particular, produce a vast array of secondary metabolites, many of which are halogenated.[9][10] Brominated pyrrole alkaloids, isolated from sponges of the genus Agelas, have demonstrated significant antimicrobial and cytotoxic activities.[6] This has inspired the synthesis of novel pyrrole analogs for pharmacological application.[1] The incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding affinity.[5]

This compound is a synthetic compound that marries these key features. It possesses a dibrominated pyrrole core, mimicking marine natural products, and is functionalized with a 2,2,2-trichloroacetyl group. This electrophilic ketone moiety is a known reactive group that can potentially form covalent bonds with nucleophilic residues in enzyme active sites, suggesting a possible mechanism of irreversible inhibition. The combination of these structural elements makes it a compelling candidate for investigation as a novel therapeutic agent.

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Knorr, Paal-Knorr, or Hantzsch syntheses.[11][12][13] However, for the targeted modification of a pre-existing pyrrole ring, electrophilic substitution reactions are paramount. The synthesis of this compound is logically approached via a two-step sequence: acylation followed by bromination.

Plausible Synthetic Pathway

The most direct route involves a Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to install the ketone moiety at the electron-rich C2 position. This is followed by exhaustive bromination of the resulting 2-trichloroacetylpyrrole to yield the final dibrominated product.

Causality in Experimental Design

-

Step 1: Acylation. The Friedel-Crafts acylation is a classic method for introducing acyl groups to aromatic systems.[14] Pyrrole is highly reactive towards electrophiles, and the reaction with a highly reactive acylating agent like trichloroacetyl chloride can proceed readily. Often, this reaction is performed at low temperatures (e.g., 0°C) to control the reactivity and prevent polymerization of the pyrrole starting material.[14] While strong Lewis acids like AlCl₃ are traditional catalysts, the high reactivity of pyrrole may allow for milder conditions.

-

Step 2: Bromination. The electron-donating nature of the pyrrole nitrogen activates the ring towards electrophilic halogenation. The existing trichloroacetyl group at the C2 position is electron-withdrawing, which deactivates the ring somewhat but directs incoming electrophiles to the remaining open positions (C4 and C5). Using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., CCl₄ or acetic acid) would lead to the desired 4,5-dibrominated product. The stoichiometry of the brominating agent is critical to ensure complete dibromination.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone [14][15]

-

To a stirred solution of 1H-pyrrole (1.0 eq) in anhydrous diethyl ether, cooled to 0°C in an ice bath, add trichloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

-

Maintain the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone.

Step 2: Synthesis of this compound

-

Dissolve the 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (1.0 eq) from the previous step in glacial acetic acid.

-

Add a solution of elemental bromine (2.2 eq) in glacial acetic acid dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Physicochemical Properties and Characterization

The accurate characterization of a novel compound is essential for its validation and further study. The expected physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 50371-52-3 | [16][17] |

| Molecular Formula | C₆H₂Br₂Cl₃NO | [17] |

| Molecular Weight | 370.25 g/mol | [17] |

| Alternate Name | 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole | [17] |

| Appearance | Expected to be a solid | - |

| Purity | ≥95% (commercially available standard) | [17] |

Spectroscopic Characterization (Expected):

-

¹H NMR: A broad singlet in the region of δ 10-12 ppm corresponding to the pyrrole N-H proton. A singlet around δ 7.0-7.5 ppm for the remaining C3-H proton on the pyrrole ring.

-

¹³C NMR: Resonances for the five pyrrole carbons and the carbonyl carbon. The carbon attached to the trichloroacetyl group (C2) would appear downfield, as would the carbonyl carbon. The carbon bearing the trichloromethyl group would also be distinct.

-

IR Spectroscopy: A characteristic sharp absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the ketone. A broad absorption around 3200-3400 cm⁻¹ for the N-H stretch.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the presence of two bromine and three chlorine atoms, confirming the molecular formula.

Biological Activity and Potential Applications

While specific biological data for this compound is not widely published, its structural motifs are present in compounds with well-documented and potent bioactivities.

-

Antimicrobial and Antifungal Activity: The phenylpyrrole derivative, pyrrolnitrin, which contains a chlorinated pyrrole core, is a known antifungal agent.[5] The dibrominated pyrrole core of the title compound is analogous to many marine alkaloids with potent antibacterial and antifungal properties.[6][18] The compound is a promising candidate for screening against a panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Anticancer Activity: Many pyrrole-containing compounds have been investigated as anticancer agents.[1][7] The mechanism often involves the inhibition of key signaling kinases or interaction with DNA. The electrophilic nature of the trichloroacetyl group could allow for covalent modification of crucial cellular targets, a strategy employed by some anticancer drugs.

-

Enzyme Inhibition: The trichloromethyl ketone group is a known warhead that can covalently inhibit certain classes of enzymes, particularly proteases.[14] This suggests that the compound could act as a specific enzyme inhibitor, and its pyrrole scaffold would dictate the binding selectivity.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for this compound is the irreversible inhibition of a key bacterial enzyme, such as Sortase A, which is crucial for virulence in Gram-positive bacteria.[1] The pyrrole body could first mediate non-covalent binding to the enzyme's active site, after which a nucleophilic residue (e.g., cysteine) attacks the electrophilic carbonyl carbon of the trichloroacetyl group, leading to covalent inactivation.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products from Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vliz.be [vliz.be]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]

- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 13. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. benchchem.com [benchchem.com]

- 15. 35302-72-8 | 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone - AiFChem [aifchem.com]

- 16. 2,2,2-TRICHLORO-1-(4,5-DIBROMO-1H-PYRROL-2-YL)-1-ETHANONE | 50371-52-3 [m.chemicalbook.com]

- 17. scbt.com [scbt.com]

- 18. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pervasive Potency of Halogenated Pyrroles: A Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, has long been a cornerstone in the architecture of biologically active molecules. The strategic incorporation of halogens onto this privileged structure gives rise to a class of compounds with remarkably diverse and potent biological activities. This in-depth technical guide provides a comprehensive exploration of the biological landscape of halogenated pyrroles, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the nuanced structure-activity relationships, dissect the intricate mechanisms of action, and present field-proven experimental methodologies to assess their therapeutic potential. This guide moves beyond a mere recitation of facts, offering insights into the causal relationships that govern the efficacy of these fascinating molecules, from their origins in marine natural products to their synthetic analogues poised to address pressing medical needs.

Introduction: The Strategic Advantage of Halogenation on the Pyrrole Core

The pyrrole ring is a common motif in a vast array of natural products and synthetic compounds, owing to its unique electronic properties and ability to engage in various intermolecular interactions.[1] Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, dramatically alters the physicochemical properties of the parent pyrrole. This strategic modification can enhance biological activity through several key mechanisms:

-

Increased Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, facilitating its passage across biological membranes to reach intracellular targets.

-

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can influence the pKa of nearby functional groups, altering their ionization state and, consequently, their interaction with biological targets.

-

Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological macromolecules. This can contribute to enhanced binding affinity and selectivity.

-

Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the in vivo half-life of a compound.

This guide will explore the profound impact of these properties on the biological activities of halogenated pyrroles, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory effects.

Antimicrobial Halogenated Pyrroles: A Renewed Arsenal Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unconventional mechanisms of action. Halogenated pyrroles, both from natural and synthetic origins, have emerged as a promising class of antimicrobials.

Pyrrolnitrin: A Natural Product Paving the Way

Pyrrolnitrin, a dichlorinated phenylpyrrole produced by Pseudomonas and Burkholderia species, is a classic example of a potent antifungal agent.[2][3] Its primary mechanism of action involves the disruption of the fungal respiratory electron transport system.[4][5]

Mechanism of Action: Pyrrolnitrin inhibits the terminal electron transport system, specifically targeting the succinate-coenzyme Q reductase and NADH-coenzyme Q reductase complexes.[5] This disruption of cellular respiration leads to a depletion of ATP and ultimately, fungal cell death. It has been shown to inhibit the incorporation of precursors into nucleic acids and proteins in whole fungal cells.[4]

Experimental Workflow: Assessing the Antifungal Activity of Pyrrolnitrin Analogs

Caption: Workflow for evaluating the antifungal properties of halogenated pyrroles.

Marine-Derived Bromopyrroles: A Rich Source of Antibacterial Leads

Marine organisms, particularly sponges of the genus Agelas, are a prolific source of brominated pyrrole alkaloids with significant antibacterial activity.[6][7] Compounds like the agelasines and oroidin derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

Structure-Activity Relationship (SAR): The degree and position of bromine substitution on the pyrrole ring, as well as the nature of the appended side chains, are critical for antibacterial potency. For instance, dibrominated derivatives often exhibit greater activity than their monobrominated counterparts.[7]

Table 1: Antibacterial Activity of Selected Brominated Pyrrole Alkaloids from Marine Sponges

| Compound | Source Organism | Target Bacteria | MIC (µg/mL) | Reference |

| Agelasine O | Agelas sp. | S. aureus | 8.0 | [6] |

| Agelasine P | Agelas sp. | S. aureus | >32.0 | [6] |

| Agelasine Q | Agelas sp. | B. subtilis | 8.0 | [6] |

| Purpuroine I | Iotrochota purpurea | S. pneumonia | 18.06 | [6] |

Mechanism of Action: Recent studies suggest that some antibacterial marinopyrroles and pseudilins act as protonophores, dissipating the proton motive force across the bacterial cell membrane, which is essential for energy production and other vital cellular processes.[8][9]

Halogenated Pyrroles in Oncology: Targeting Cancer Cell Proliferation and Survival

The pyrrole scaffold is also a key feature in a number of potent anticancer agents. Halogenation has been shown to significantly enhance the antiproliferative activity of these compounds.

Halogenated Pyrrolo[3,2-d]pyrimidines: Potent Antiproliferative Agents

Synthetic halogenated pyrrolo[3,2-d]pyrimidines have demonstrated significant antiproliferative activity against a range of cancer cell lines, including triple-negative breast cancer.[10][11][12]

Structure-Activity Relationship (SAR): The introduction of a halogen, particularly iodine, at the C7 position of the pyrrolo[3,2-d]pyrimidine core leads to a substantial increase in potency, often reducing the IC50 values to the sub-micromolar range.[11] N5-alkylation has been explored as a strategy to decrease toxicity while maintaining comparable cellular activity.[10][12]

Table 2: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines

| Compound | Halogen Substitution | Cancer Cell Line | EC50 (µM) | Reference |

| 2,4-dichloro | None | MDA-MB-231 | low micromolar | [11] |

| 2,4-dichloro, 7-iodo | Iodine at C7 | MDA-MB-231 | sub-micromolar | [11] |

| N5-alkylated analog | - | Various | 0.83 - 7.3 | [10][12] |

Mechanism of Action: These compounds can induce cell cycle arrest at the G2/M phase and, in some cases, robustly trigger apoptosis.[11] The precise molecular targets are still under investigation, but some evidence points towards DNA damage as a potential mechanism.[10]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the halogenated pyrrolo[3,2-d]pyrimidine for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the dye.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in the G2/M phase would indicate cell cycle arrest at this checkpoint.

Pentabromopseudilin: An Allosteric Inhibitor of Myosin

Pentabromopseudilin (PBP), a marine-derived halogenated pyrrole, has been identified as a potent inhibitor of myosin motor activity.[13] This has implications for its potential as an anticancer agent, as myosins are involved in various cellular processes critical for cancer progression, such as cell migration and division.

Mechanism of Action: PBP binds to a previously unknown allosteric site on the myosin motor domain, distinct from the ATP and actin binding sites.[13] This binding reduces the rates of ATP binding, hydrolysis, and ADP dissociation, effectively slowing down the myosin ATPase cycle.[13]

Signaling Pathway: Allosteric Inhibition of Myosin by Pentabromopseudilin

Sources

- 1. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolnitrin - Wikipedia [en.wikipedia.org]

- 3. Pyrrolnitrin | C10H6Cl2N2O2 | CID 13916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. [PDF] Mechanism of Action of the Antifungal Antibiotic Pyrrolnitrin | Semantic Scholar [semanticscholar.org]

- 6. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of pentabromopseudilin inhibition of myosin motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole discovery

An In-depth Technical Guide to the Synthesis and Potential Applications of 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a detailed technical overview of a specific, highly functionalized derivative: 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole. We will explore the synthetic pathway, detailing the underlying chemical principles and providing a reproducible experimental protocol. Furthermore, we will discuss the compound's significance as a versatile building block in drug discovery, contextualized by the known bioactivities of related bromopyrrole alkaloids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage halogenated pyrrole scaffolds in their research programs.

Introduction: The Significance of the Pyrrole Scaffold

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals.[3] Within this class, the five-membered pyrrole ring is a particularly privileged scaffold, recognized for its role as a key pharmacophore in many approved drugs.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. Natural products have long inspired the synthesis of novel compounds for therapeutic use, and many of these, including the pyrrolomycins and mukanadins, feature a halogenated pyrrole core.[4][5] These natural products often exhibit potent antibacterial, antiviral, and anticancer properties.[1][2]

The subject of this guide, 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole, represents a synthetically valuable intermediate. The presence of bromine atoms and a trichloroacetyl group provides multiple reaction sites for further chemical modification, making it an attractive starting point for generating diverse molecular libraries. The trichloroacetyl group, in particular, is a strong electron-withdrawing group that activates the pyrrole ring for certain transformations and can also serve as a handle for creating amide or ester derivatives.

Synthesis and Mechanism

The discovery of 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole is fundamentally a story of synthetic chemistry. Its preparation is achieved through a logical two-step sequence: electrophilic acylation followed by electrophilic bromination.

Step 1: Friedel-Crafts Acylation of Pyrrole

The initial step involves the acylation of the pyrrole ring with trichloroacetyl chloride. Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 position. The trichloroacetyl group is introduced via a Friedel-Crafts-type reaction.

-

Causality of Experimental Choice: Trichloroacetyl chloride is a highly reactive acylating agent due to the strong inductive effect of the three chlorine atoms, which makes the carbonyl carbon highly electrophilic. This reactivity allows the reaction to proceed under mild conditions, often without the need for a strong Lewis acid catalyst that might otherwise lead to polymerization of the pyrrole starting material. The reaction is typically performed in an inert solvent like dichloromethane (CH2Cl2) at room temperature.[4]

Step 2: Electrophilic Bromination

Following acylation, the resulting 2-(trichloroacetyl)-1H-pyrrole is subjected to bromination. The trichloroacetyl group at the C5 position (assuming standard numbering after acylation at C2) is a deactivating, meta-directing group in classical aromatic chemistry. However, in the highly reactive pyrrole system, its electron-withdrawing nature modulates the reactivity, allowing for controlled halogenation.

-

Causality of Experimental Choice: The introduction of two bromine atoms onto the pyrrole ring is achieved using elemental bromine (Br2). The reaction conditions can be tuned to control the degree of bromination. For dibromination to yield the 2,3-dibromo product, a stronger reaction condition, such as using acetic acid as a solvent and elevated temperature (e.g., 60°C), is employed with two equivalents of bromine.[4] This overcomes the deactivating effect of the acyl group and drives the reaction to completion, affording the desired 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole in high yield.

The overall synthetic workflow is depicted below.

Physicochemical Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques for an organic molecule of this nature would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

The known physical properties of 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50371-52-3 | [6][7] |

| Molecular Formula | C₆H₂Br₂Cl₃NO | [6][7] |

| Molecular Weight | 370.25 g/mol | [7] |

| Melting Point | 137-139°C | [6] |

| Boiling Point | 415.9°C at 760 mmHg | [6] |

| Density | 2.232 g/cm³ | [6] |

Detailed Experimental Protocols

The following protocols are based on established procedures for similar pyrrole functionalizations and serve as a self-validating system.[4] Adherence to stoichiometry and reaction conditions is critical for achieving high yield and purity.

Protocol 1: Synthesis of 2-(Trichloroacetyl)-1H-pyrrole

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled pyrrole (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: While stirring the solution at room temperature, add trichloroacetyl chloride (1.1 eq.) dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-(trichloroacetyl)-1H-pyrrole, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trichloroacetyl)-1H-pyrrole (1.0 eq.) in glacial acetic acid.

-

Reagent Addition: Heat the solution to 60°C. Slowly add bromine (2.0 eq.) dropwise. Caution: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment.

-

Reaction: Maintain the reaction mixture at 60°C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product should precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, washing with cold water to remove residual acetic acid. The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole.

Potential Applications in Drug Development

While specific biological data for 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole is not widely published, its structural features make it a highly promising scaffold for medicinal chemistry. The value of a compound in drug discovery is often determined by its potential as a versatile intermediate.

-

Anticancer Agents: Many pyrrole-containing compounds function as kinase inhibitors.[3] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is used in cancer therapy.[3][8] The dibromo-trichloroacetyl pyrrole can be elaborated into more complex structures that could target various kinases.

-

Antimicrobial Agents: Dihalogenation on the pyrrole ring is a key structural feature for the antibacterial activity of many marine alkaloids.[9] The title compound is an ideal precursor for synthesizing analogs of these natural products. The trichloroacetyl group can be converted into a carboxamide, a common pharmacophore in antibacterial agents.[9]

-

Antiviral Research: Pyrrole derivatives have been investigated for their antiviral properties.[1][2] The ability to functionalize the dibrominated core allows for the systematic exploration of structure-activity relationships (SAR) to develop potent viral entry or replication inhibitors.

The logical relationship for its application in drug discovery is outlined below.

Conclusion

2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole is a strategically important molecule whose "discovery" lies in its rational chemical synthesis. The straightforward, high-yielding synthetic route makes it an accessible building block for further chemical exploration. Its dense functionalization with reactive handles—two bromine atoms and a trichloroacetyl group—positions it as a valuable platform for generating novel compounds in the pursuit of new anticancer, antimicrobial, and antiviral therapeutics. This guide provides the foundational knowledge and practical protocols for researchers to synthesize and utilize this potent chemical tool.

References

-

(A) Synthesis of trichloroacetyl‐pyrroles 11 a–f, (B) Synthesis of... - ResearchGate. Available at: [Link]

-

CAS#:50371-52-3 | 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole | Chemsrc. Available at: [Link]

-

2,3-DIBROMO-5-(TRICHLOROACETYL)-1H-PYRROLE-Molbase. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PMC - PubMed Central. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. Available at: [Link]

- CN102584668A - Method for preparing 2,3-dibromo-5-benzoyl pyrrole - Google Patents.

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. Available at: [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. Available at: [Link]

-

Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - OUCI. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity - PubMed. Available at: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [ouci.dntb.gov.ua]

- 6. CAS#:50371-52-3 | 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole | Chemsrc [chemsrc.com]

- 7. molbase.com [molbase.com]

- 8. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Pyrrole Alkaloids: A Technical Guide to Novel Drug Discovery Targets

Introduction: The Enduring Promise of Pyrrole Alkaloids in Modern Medicine

Pyrrole alkaloids, a diverse class of nitrogen-containing heterocyclic natural products, have long captured the attention of the scientific community due to their profound biological activities.[1][2] Sourced from a wide array of terrestrial and marine organisms, these compounds exhibit a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] Their unique chemical architectures provide a fertile ground for medicinal chemistry, offering privileged scaffolds for the development of next-generation therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising therapeutic targets of pyrrole alkaloids, complete with detailed experimental protocols and mechanistic insights to empower future drug discovery endeavors.

I. Targeting the Engines of Cancer: Pyrrole Alkaloids in Oncology

The cytotoxic and antiproliferative activities of pyrrole alkaloids against a multitude of cancer cell lines are well-documented.[1][3] Their multifaceted mechanisms of action often converge on critical cellular processes and signaling pathways that are fundamental to cancer progression.[3][5]

A. DNA Topoisomerase I: A Classic Target Reimagined by Lamellarin D

DNA topoisomerase I (Topo I) is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription.[6] Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptotic cell death. Lamellarin D, a marine-derived pyrrole alkaloid, has emerged as a potent Topo I inhibitor.[6][7]

Mechanism of Action: Lamellarin D intercalates into the DNA helix and stabilizes the Topo I-DNA cleavage complex, preventing the re-ligation of the DNA strand.[8] This mechanism is reminiscent of the well-known Topo I inhibitor, camptothecin, although with distinct sequence specificity.[8]

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

-

Reaction Setup: In a microcentrifuge tube on ice, combine the following:

-

10x Topoisomerase I Reaction Buffer: 2 µL

-

Supercoiled plasmid DNA (e.g., pUC19, 400 ng): 1 µL

-

Test compound (e.g., Lamellarin D) at various concentrations.

-

Purified human Topoisomerase I (1 unit).

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[9][10][11]

-

Reaction Termination: Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.[10]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.[9][10]

-

Analysis: Inhibition of Topo I is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

B. The Mitochondrion: A Dual-Pronged Attack by Lamellarin D

Beyond its nuclear target, Lamellarin D exerts a direct pro-apoptotic effect on mitochondria, a mechanism that can circumvent certain forms of drug resistance.[7][12][13]

Mechanism of Action: Lamellarin D induces mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.[6][13] This action is independent of the p53 tumor suppressor protein, offering a therapeutic advantage in p53-mutated cancers.[7]

Experimental Protocol: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by a test compound.

-

Cell Culture and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with the pyrrole alkaloid of interest for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[6][14][15][16]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[14]

C. Kinase Signaling Cascades: The Multi-Targeted Approach of Prodigiosin

Prodigiosin, a vibrant red tripyrrole alkaloid produced by several bacteria, exhibits potent anticancer activity by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK and AKT/mTOR pathways.[3]

Mechanism of Action: Prodigiosin has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3] It can trigger endoplasmic reticulum stress and inhibit the activity of various kinases, leading to cell cycle arrest and cell death.[3]

Experimental Protocol: Western Blot Analysis of Kinase Pathway Modulation

This protocol assesses changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis and Protein Quantification: Treat cells with the test compound, lyse the cells, and determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[3][17]

-

Immunoblotting:

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.[3]

Quantitative Data: Anticancer Activity of Pyrrole Alkaloids

| Pyrrole Alkaloid | Cancer Cell Line | IC50 (µM) | Therapeutic Target | Reference |

| Lamellarin D | P388 (Leukemia) | 0.03 | Topoisomerase I, Mitochondria | [6] |

| Lamellarin D | DU-145 (Prostate) | 0.05 | Topoisomerase I, Mitochondria | [18] |

| Prodigiosin | A549 (Lung) | 1.30 µg/mL | Kinase Pathways, Apoptosis Induction | [7] |

| Prodigiosin | A375 (Melanoma) | 1.25 µg/mL | Kinase Pathways, Apoptosis Induction | [7] |

| Prodigiosin | MDA-MB-231 (Breast) | 0.62 µg/mL | Kinase Pathways, Apoptosis Induction | [7] |

| Prodigiosin | HCT116 (Colon) | 0.04 µg/mL | Kinase Pathways, Apoptosis Induction | [7] |

| Prodigiosin | NCIH-292 (Lung Mucoepidermoid) | 3.6 µg/mL | Apoptosis Induction | [19] |

| Prodigiosin | Hep-2 (Larynx Epidermoid) | 3.4 µg/mL | Apoptosis Induction | [19] |

| Prodigiosin | MCF-7 (Breast) | 5.1 µg/mL | Apoptosis Induction | [19] |

| Prodigiosin | HL-60 (Leukemia) | 1.7 µg/mL | Apoptosis Induction | [19] |

II. Combating Neurodegeneration: Pyrrole Alkaloids in Neurological Disorders

Several alkaloids have shown promise as neuroprotective agents, targeting pathways implicated in neurodegenerative diseases such as Alzheimer's disease.[8][17][20][21][22]

A. Acetylcholinesterase (AChE) and Beta-Secretase (BACE1) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine contributes to cognitive decline.[20] Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.[20] BACE1 is a key enzyme in the production of amyloid-beta plaques, a hallmark of Alzheimer's disease.[5][23]

Experimental Protocol: Acetylcholinesterase Inhibitor Screening Assay

This colorimetric assay is based on the Ellman method.[19]

-

Reaction Setup: In a 96-well plate, add:

-

Assay Buffer (0.1 M phosphate buffer, pH 8.0).

-

AChE enzyme solution.

-

Test compound at various concentrations.

-

-

Pre-incubation: Incubate for 15-30 minutes at room temperature.[19]

-

Reaction Initiation: Add a working reagent mix containing acetylthiocholine (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[19]

-

Measurement: Measure the absorbance at 412 nm kinetically or at a fixed endpoint.[19]

-

Analysis: A decrease in the rate of color development indicates AChE inhibition.

Experimental Protocol: BACE1 Inhibitor Screening Assay

This is a fluorescence resonance energy transfer (FRET) based assay.

-

Reaction Setup: In a 96-well plate, add:

-

BACE1 Assay Buffer.

-

BACE1 enzyme.

-

Test compound at various concentrations.

-

-

Measurement: Measure the fluorescence with excitation at 320-345 nm and emission at 485-510 nm.[5][23]

-

Analysis: A decrease in fluorescence indicates BACE1 inhibition.

III. Modulating Protein-Protein Interactions: A New Frontier for Pyrrole Alkaloids

The intricate network of protein-protein interactions (PPIs) is crucial for cellular function, and its dysregulation is implicated in numerous diseases, including cancer.[24] The Bcl-2 family of proteins, key regulators of apoptosis, are prime targets for PPI inhibitors.[24][25]

A. Targeting the Bcl-2 Family of Proteins

Anti-apoptotic Bcl-2 proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from initiating cell death.[25] Small molecules that disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members can restore the apoptotic potential of cancer cells.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Assess Bcl-2/Bax Interaction

This technique can be used to determine if a pyrrole alkaloid can disrupt the interaction between Bcl-2 and Bax.

-

Cell Lysis: Lyse cells treated with the test compound under non-denaturing conditions to preserve protein complexes.[1][2][4][12][13]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific for one of the interacting partners (e.g., anti-Bcl-2).

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complex.[1][4][12]

-

Washing: Wash the beads to remove non-specifically bound proteins.[13]

-

Elution: Elute the protein complexes from the beads.[13]

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both interacting partners (Bcl-2 and Bax). A decrease in the amount of co-precipitated Bax in the presence of the test compound would indicate a disruption of the interaction.

IV. Quelling Inflammation: The Anti-inflammatory Potential of Pyrrole Alkaloids

Chronic inflammation is a key driver of many diseases. Pyrrole alkaloids have demonstrated anti-inflammatory properties, in part by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[4]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the pyrrole alkaloid for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[2][3]

-

Analysis: A reduction in nitrite levels indicates inhibition of NO production.

Conclusion: Charting the Future of Pyrrole Alkaloid Drug Discovery

Pyrrole alkaloids represent a treasure trove of chemical diversity with immense therapeutic potential. Their ability to modulate a wide range of biological targets, from established players like topoisomerases and kinases to emerging targets such as protein-protein interactions, underscores their importance in modern drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these remarkable natural products for the development of novel and effective therapies against cancer, neurodegenerative diseases, and inflammatory disorders. Continued exploration of this fascinating class of compounds, guided by robust and validated methodologies, will undoubtedly pave the way for the next generation of life-saving medicines.

Visualizations

Diagram 1: Dual Mechanism of Action of Lamellarin D

Caption: Prodigiosin modulates multiple signaling pathways to induce apoptosis.

Diagram 3: Experimental Workflow for Co-Immunoprecipitation

Sources

- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 2. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of topoisomerase I activity [protocols.io]

- 12. assaygenie.com [assaygenie.com]

- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kumc.edu [kumc.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

- 25. bioassaysys.com [bioassaysys.com]

A Technical Guide to 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone: A Marine-Inspired Synthetic Building Block

Executive Summary

2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone is a halogenated pyrrole derivative that stands at the intersection of marine natural product chemistry and synthetic drug development. Its structure combines two key motifs of high interest to medicinal chemists: the dibromopyrrole core, characteristic of numerous bioactive marine alkaloids, and a highly reactive trichloroacetyl group, which serves as a versatile handle for chemical modification. While not a therapeutic agent itself, this compound is a valuable synthetic intermediate, or building block, for the construction of more complex molecules with potential pharmacological applications. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and a discussion of its potential in the discovery of novel therapeutic agents, grounded in the established bioactivity of related structures.

The Pyrrole Scaffold: A Privileged Structure in Drug Discovery

The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a fundamental structural unit in a vast number of natural products and pharmaceutical agents.[1] Its prevalence in biologically active compounds has earned it the status of a "privileged scaffold" in medicinal chemistry.[1][2] The unique electronic properties of the pyrrole ring, including its aromaticity and the ability of the nitrogen lone pair to participate in resonance, allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors.[3]

Pyrrole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of drugs for diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[3][4][5]

Halogenated Pyrroles from Marine Environments

Nature, particularly the marine environment, provides a rich source of complex and potent pyrrole-containing molecules.[6] Sponges of the genera Agelas, Axinella, and others produce a class of alkaloids characterized by a 4,5-dibrominated pyrrole-2-carboxylate core.[7][8] These natural products, such as oroidin and hymenidin, exhibit significant biological activities, including antimicrobial, anti-biofilm, and cytotoxic effects.[9] Research into related compounds, like dibromophakellstatin, has shown selective antitumor activity in vitro, with studies indicating that the debromination of the pyrrole moiety results in a complete loss of activity.[10] This underscores the critical role of the bromine atoms in conferring the cytotoxic potential of these molecules. The title compound, this compound, is a synthetic analog that captures this essential dibromopyrrole feature.

Physicochemical Profile

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50371-52-3 | [11][12] |

| Molecular Formula | C₆H₂Br₂Cl₃NO | [11] |

| Molecular Weight | 370.27 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 2,3-Dibromo-5-(trichloroacetyl)-1H-pyrrole | [11] |

| Appearance | Solid (Varies by purity) | N/A |

| Purity | Typically ≥95% for commercial research grade | [11] |

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via an electrophilic acylation reaction, a cornerstone of aromatic chemistry. The electron-rich nature of the pyrrole ring makes it susceptible to substitution by strong electrophiles, particularly at the C2 position.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and field-proven approach is the Friedel-Crafts acylation of 4,5-dibromo-1H-pyrrole with trichloroacetyl chloride. In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the trichloroacetyl chloride, generating a highly electrophilic acylium ion (or a polarized complex). This electrophile is then attacked by the pyrrole ring to form the desired product. The use of trichloroacetyl chloride is analogous to methods used for the synthesis of similar compounds, such as 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[13]

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to ensure reproducibility and high yield, with built-in checks for reaction completion and product purity.

Materials:

-

4,5-dibromo-1H-pyrrole

-

Trichloroacetyl chloride (CCl₃COCl)

-

Aluminum chloride (AlCl₃), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1M HCl), aqueous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Catalyst Suspension: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirring solvent. Rationale: This exothermic step must be controlled to prevent overheating and degradation of the solvent or catalyst.

-

Acyl Chloride Addition: Add trichloroacetyl chloride to the dropping funnel and add it dropwise to the AlCl₃ suspension over 15-20 minutes. Stir the resulting mixture for an additional 30 minutes at 0 °C. Rationale: This pre-complexation step generates the reactive electrophile prior to the introduction of the sensitive pyrrole substrate.

-

Substrate Introduction: Dissolve 4,5-dibromo-1H-pyrrole in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Quenching: Once the reaction is complete, carefully quench it by slowly pouring the mixture over crushed ice containing concentrated HCl. Rationale: This step hydrolyzes the aluminum complexes and protonates any unreacted reagents, facilitating their removal during the workup.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes residual aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

-

Characterization: Confirm the structure and purity of the isolated white/off-white solid using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in the versatile reactivity of its trichloroacetyl group. This group functions as an excellent electrophile and can be transformed into a variety of other functional groups.

-

Precursor to Esters and Amides: The trichloroacetyl group can be readily converted into esters or amides through reaction with alcohols or amines, respectively. The trichloromethyl anion is a good leaving group, facilitating nucleophilic acyl substitution. This allows for the straightforward introduction of diverse side chains, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.

-

Hydrolysis to Carboxylic Acid: Under basic conditions, the ketone can be hydrolyzed to the corresponding 4,5-dibromo-1H-pyrrole-2-carboxylic acid.[14] This carboxylic acid is itself a key intermediate, enabling further modifications such as amide coupling (e.g., using EDC/HOBt) or reduction to an alcohol.

-

N-H Functionalization: The pyrrole N-H proton is moderately acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to further expand molecular diversity.[1]

Inferred Biological Context and Therapeutic Potential

While no specific biological activity has been reported for this compound itself, its structural features strongly suggest its utility in developing potent therapeutic candidates.

A Scaffold for Anticancer and Antimicrobial Agents

The 4,5-dibromopyrrole motif is a well-established pharmacophore for cytotoxicity.[10] By using the title compound as a starting material, medicinal chemists can rapidly synthesize novel analogs of marine natural products. For example, derivatization of the trichloroacetyl group into various amides could yield compounds that mimic the structure of natural alkaloids and potentially exhibit potent anticancer or antimicrobial properties. Many pyrrole-based compounds function as inhibitors of critical cellular signaling pathways, such as those involving protein kinases, which are often dysregulated in cancer.[3][5]

Caption: Conceptual pathway showing how a derivative could act as a kinase inhibitor.

Tool for Chemical Biology

Beyond drug development, this compound can be used to synthesize chemical probes. By attaching reporter tags (e.g., fluorophores, biotin) to the pyrrole core via the reactive ketone, researchers can create tools to study the biological targets of dibromopyrrole alkaloids, helping to elucidate their mechanisms of action.

Conclusion and Future Directions

This compound is more than a mere catalog chemical; it is a strategically designed building block that bridges the gap between natural product chemistry and modern drug discovery. Its synthesis is straightforward, and its reactive handle provides access to a vast chemical space of potential therapeutic agents. The well-documented importance of its dibromopyrrole core suggests that derivatives of this compound are promising candidates for anticancer and antimicrobial drug discovery programs.

Future research should focus on the systematic derivatization of the trichloroacetyl group to generate libraries of novel amides, esters, and other analogs. These libraries should then be subjected to high-throughput screening against panels of cancer cell lines and pathogenic microbes to identify lead compounds for further optimization.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 11, 2026, from [Link]

-

Ebada, S. S., Edrada-Ebel, R., de Voogd, N. J., Wray, V., & Proksch, P. (2009). Dibromopyrrole alkaloids from the marine sponge Acanthostylotella sp. Natural Product Communications, 4(1), 47-52. Retrieved January 11, 2026, from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

-

The structures of the dibromopyrrole‐containing natural products 1–6. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Dibromopyrrole Alkaloids from the Marine Sponge Acanthostylotella sp. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Zöllinger, M., Kelter, G., Fiebig, H. H., & Lindel, T. (2007). Antitumor activity of the marine natural product dibromophakellstatin in vitro. Bioorganic & Medicinal Chemistry Letters, 17(2), 346-349. Retrieved January 11, 2026, from [Link]

-

Marine Pyrrole Alkaloids. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

-

2,2,2-Trichloro-1-(1-methyl-1H-pyrrol-2-yl)-1-ethanone. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8. (n.d.). Home Sunshine Pharma. Retrieved January 11, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dibromopyrrole alkaloids from the marine sponge Acanthostylotella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone CAS 35302-72-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. Antitumor activity of the marine natural product dibromophakellstatin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. 2,2,2-TRICHLORO-1-(4,5-DIBROMO-1H-PYRROL-2-YL)-1-ETHANONE | 50371-52-3 [m.chemicalbook.com]

- 13. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

Unlocking the Therapeutic Potential of the Deep: A Technical Guide to Marine-Derived Pyrrole Alkaloids

The marine environment, a vast and largely untapped reservoir of biodiversity, presents a compelling frontier in the quest for novel therapeutic agents. Among the myriad of marine natural products, pyrrole alkaloids have emerged as a structurally diverse and biologically potent class of compounds. Sourced from an array of marine organisms, including sponges, tunicates, and bacteria, these nitrogen-containing heterocyclic compounds exhibit a remarkable spectrum of pharmacological activities. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core aspects of marine pyrrole alkaloid research, from isolation and structural elucidation to the evaluation of their therapeutic potential and synthetic accessibility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity and practical applicability.

The Allure of the Pyrrole Scaffold: A Privileged Structure in Marine Pharmacology

The five-membered aromatic pyrrole ring is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions with biological macromolecules.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions contribute to the diverse bioactivities observed in marine pyrrole alkaloids.[1][2] These compounds can be broadly categorized into several major families, each with characteristic structural features and pharmacological profiles.

Key Families of Marine Pyrrole Alkaloids:

-

Prodiginines: Characterized by a tripyrrole skeleton, prodiginines such as prodigiosin are known for their potent anticancer and antimicrobial properties.[3]

-

Lamellarins: These polycyclic alkaloids, featuring a central pyrrole core, are potent inhibitors of topoisomerase I and exhibit significant cytotoxicity against various cancer cell lines.[3][4]

-

Tambjamines: These bipyrrole alkaloids have demonstrated promising antimalarial activity, effective against multiple stages of the Plasmodium falciparum lifecycle.[3]

-

Pyrrole-Imidazole Alkaloids (PIAs): A large and structurally diverse group, often halogenated, with a wide range of bioactivities including antimicrobial, antibiofilm, and anticancer effects.[3]

The unique and often complex structures of these marine-derived compounds present both a challenge and an opportunity for drug discovery, offering novel mechanisms of action that can potentially overcome existing drug resistance.[3]

From Ocean to Laboratory: Isolation and Structural Elucidation of Marine Pyrrole Alkaloids

The journey of a marine pyrrole alkaloid from its natural source to a potential drug candidate begins with its successful isolation and the unambiguous determination of its chemical structure. The choice of methodology is critical and is guided by the physicochemical properties of the target compounds and the complexity of the source matrix.

Extraction and Isolation Workflow

The initial step involves the collection of the marine organism, followed by extraction of the secondary metabolites. The selection of solvents for extraction is a crucial parameter, with methanol or a mixture of dichloromethane and methanol being commonly employed to capture a broad range of polar and non-polar compounds.

A generalized workflow for the isolation of pyrrole alkaloids from a marine sponge is depicted below. The rationale for this multi-step chromatographic approach is the progressive enrichment of the target compounds based on their polarity and other physical properties, leading to the isolation of pure alkaloids.

Experimental Protocol: Isolation of Pyrrole Alkaloids from a Marine Sponge

This protocol provides a representative, field-proven methodology for the isolation of pyrrole alkaloids. The specific choice of solvents and chromatographic media may require optimization based on the target compounds.

Step 1: Extraction

-

Lyophilize the collected marine sponge material to remove water.

-

Grind the dried sponge into a fine powder.

-

Macerate the powdered sponge with a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Step 2: Solvent Partitioning

-

Suspend the crude extract in a mixture of water and methanol (9:1).

-

Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH) to separate compounds based on polarity.

-

The EtOAc and BuOH fractions are often enriched in alkaloids and are taken forward for further purification.

Step 3: Chromatographic Purification

-

Subject the bioactive fraction (e.g., EtOAc fraction) to Vacuum Liquid Chromatography (VLC) over silica gel, eluting with a stepwise gradient of increasing polarity (e.g., n-hexane/EtOAc followed by EtOAc/MeOH).

-

Further purify the resulting sub-fractions using column chromatography on silica gel or Sephadex LH-20.

-

The final purification of individual alkaloids is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column.

Unraveling the Molecular Architecture: Spectroscopic and Spectrometric Techniques

Once a pure compound is isolated, its chemical structure must be determined. This is a critical step that relies on a combination of modern spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of novel organic molecules.[5][6] A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[7] High-Resolution Mass Spectrometry (HRMS) is particularly important for determining the exact molecular formula.[1][2] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns of the molecule, aiding in structural elucidation.[7]

Other Spectroscopic Techniques:

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls, amines).[1][2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.

The combination of these techniques allows for the unambiguous determination of the structure of a novel marine pyrrole alkaloid, including its stereochemistry.[5][6]

Biological Activities and Therapeutic Potential: A Multifaceted Arsenal

Marine pyrrole alkaloids exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3]

Anticancer Properties: Targeting the Hallmarks of Cancer

A significant body of research has focused on the anticancer properties of marine pyrrole alkaloids.[3] These compounds have been shown to induce cytotoxicity and inhibit the proliferation of a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes and signaling pathways involved in cancer progression.[3]

Table 1: In Vitro Cytotoxic Activity of Selected Marine Pyrrole Alkaloids

| Alkaloid Family | Compound | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Prodiginines | Prodigiosin | Human breast cancer (MCF-7) | 0.5 | [3] |

| Human colon cancer (HCT-116) | 1.2 | [3] | ||

| Lamellarins | Lamellarin D | Human prostate cancer (PC-3) | 0.01 | [8] |

| Human lung cancer (A549) | 0.05 | [8] | ||

| Human breast cancer (MDA-MB-231) | 0.03 | [3] | ||

| Tambjamines | Tambjamine C | Human leukemia (HL-60) | 2.5 | [3] |

| Streptopyrroles | Streptopyrrole B | Human prostate cancer (PC-3) | 5.8 | [2] |

| Human lung cancer (NCI-H23) | 4.9 | [2] | ||

| Human colon cancer (HCT-15) | 6.2 | [2] |

Mechanisms of Anticancer Action:

The intricate mechanisms by which these alkaloids exert their anticancer effects often involve the modulation of complex signaling pathways.

-

Prodiginines and Apoptosis Induction: Prodigiosin is a well-studied inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][5] It can trigger endoplasmic reticulum (ER) stress and modulate key signaling pathways, including the MAPK and AKT/mTOR pathways.[1]

-

Lamellarins and Topoisomerase I Inhibition: Lamellarin D exhibits potent anticancer effects primarily through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[3][9] Furthermore, lamellarin D can directly act on mitochondria to induce apoptosis, making it a promising candidate for overcoming drug resistance.[9]

Sources

- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of B-Ring-Functionalized Antimalarial Tambjamines and Prodiginines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]